3,3',4-Trifluorobenzhydrol
CAS No.: 844683-65-4
Cat. No.: VC3838474
Molecular Formula: C13H9F3O
Molecular Weight: 238.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 844683-65-4 |
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Molecular Formula | C13H9F3O |
Molecular Weight | 238.2 g/mol |
IUPAC Name | (3,4-difluorophenyl)-(3-fluorophenyl)methanol |
Standard InChI | InChI=1S/C13H9F3O/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(16)7-9/h1-7,13,17H |
Standard InChI Key | BNJQWECBHNESTE-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)F)C(C2=CC(=C(C=C2)F)F)O |
Canonical SMILES | C1=CC(=CC(=C1)F)C(C2=CC(=C(C=C2)F)F)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
3,3',4-Trifluorobenzhydrol (C₁₃H₉F₃O) features a diphenylmethanol scaffold with fluorine substituents at specific positions (Figure 1). The presence of fluorine atoms enhances metabolic stability and modulates intermolecular interactions, making it valuable for designing bioactive molecules .
Table 1: Key Physical and Chemical Properties
Synthesis and Reaction Pathways
Enantioselective Desymmetrization
A landmark study by Zhang et al. (2024) demonstrated the enantioselective desymmetrization of trifluoromethylated benzhydrols using iridium catalysts with chiral pyridine-oxazoline (PyOX) ligands . Key findings include:
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Reaction Conditions: Optimized at 80°C in cyclohexane with [IrCl(cod)]₂ and L11 ligand.
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Yield and Selectivity: Achieved 85% yield and >90% enantiomeric excess (ee) for benzoxasilol intermediates.
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Mechanistic Insight: DFT calculations supported an Ir(III)/Ir(V) catalytic cycle involving concerted C–H activation and silylation .
Table 2: Comparative Synthesis Methods
Kinetic Resolution
The same Ir/L11 system enabled kinetic resolution of racemic benzhydrols, achieving selectivity factors (s) up to 15 for derivatives with bulky substituents . This method provides access to enantiopure building blocks for asymmetric synthesis.
Applications in Pharmaceutical Chemistry
Bioactive Molecule Synthesis
Trifluoromethylated benzhydrols serve as precursors for neurokinin-1 receptor antagonists and reverse transcriptase inhibitors. For example:
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Efavirenz Analogues: Enantiopure benzhydrols are intermediates in synthesizing non-nucleoside HIV-1 inhibitors .
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CJ-17,493 Derivatives: The 3,3',4-trifluoro configuration enhances binding affinity to target receptors while improving pharmacokinetic profiles .
Material Science Applications
Benzhydrol derivatives with fluorine substituents exhibit enhanced thermal stability (Tg > 300°C) and solubility in polar aprotic solvents, making them suitable for high-performance polyimides .
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